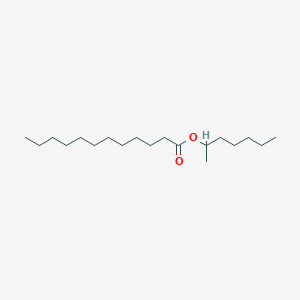![molecular formula C11H10N2O2S B14645007 2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- CAS No. 52800-59-6](/img/structure/B14645007.png)
2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- is a heterocyclic compound that features a five-membered ring structure containing nitrogen, sulfur, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the imidazolidinone ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by modulating the function of a receptor. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imidazolidinone: A simpler analog without the methoxyphenyl and thioxo groups.
4-Imidazolidinone: Another analog with different substituents on the imidazolidinone ring.
Thiazolidinones: Compounds with a similar ring structure but containing sulfur in place of one of the nitrogen atoms.
Uniqueness
2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- is unique due to the presence of both the methoxyphenyl and thioxo groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile compound for various applications, distinguishing it from other imidazolidinone derivatives.
Propriétés
Numéro CAS |
52800-59-6 |
|---|---|
Formule moléculaire |
C11H10N2O2S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
4-[(4-methoxyphenyl)methylidene]-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(16)13-11(14)12-9/h2-6H,1H3,(H2,12,13,14,16) |
Clé InChI |
ZBDJAWKHXMMSQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=S)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


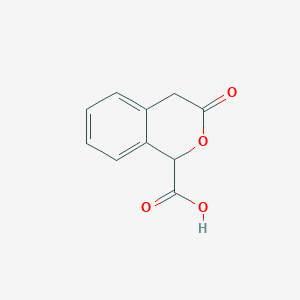
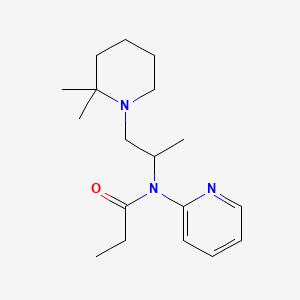
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
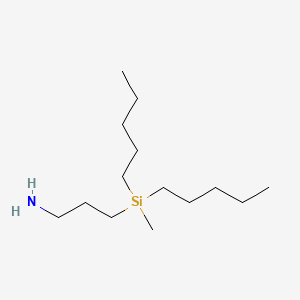
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
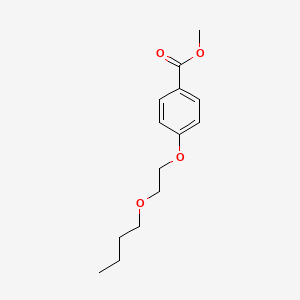
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
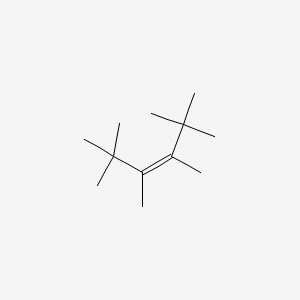
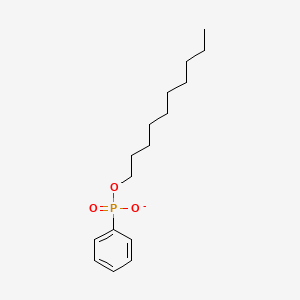
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
